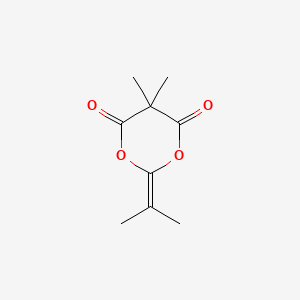

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione

描述

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C11H16O2 It is known for its unique structure, which includes a dioxane ring with two methyl groups and a propan-2-ylidene substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with acetone under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetone to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylidene group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

科学研究应用

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

作用机制

The mechanism of action of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body to form covalent bonds. This reactivity can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.

相似化合物的比较

Similar Compounds

5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione.

2-Isopropylidene-5,5-dimethylcyclohexane-1,3-dione: A structurally similar compound with different reactivity and applications.

Uniqueness

This compound is unique due to its dioxane ring structure and the presence of both methyl and propan-2-ylidene groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione, also known as a derivative of Meldrum's acid, is an organic compound with the molecular formula CHO. This compound has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Synthesis and Properties

The synthesis of this compound typically involves the condensation reaction of 5,5-dimethyl-1,3-cyclohexanedione with acetone under acidic or basic conditions. The reaction often utilizes solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Chemical Structure

The compound features a dioxane ring structure with two methyl groups and a propan-2-ylidene substituent. Its unique structure contributes to its reactivity and potential biological applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHO |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 4858-67-7 |

The biological activity of this compound is primarily attributed to its electrophilic nature. This compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds that may modulate enzyme activities and alter cellular signaling pathways .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluating various compounds for their effects on A549 human lung adenocarcinoma cells demonstrated that certain derivatives showed promising cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Case Study:

In vitro studies revealed that compounds derived from this compound reduced the viability of A549 cells by approximately 66%, indicating potential as an anticancer agent.

| Compound | Cell Viability (%) | Comparison to Cisplatin |

|---|---|---|

| Compound A | 66 | Lower |

| Compound B | 78 | Higher |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In studies against multidrug-resistant Staphylococcus aureus strains, certain derivatives exhibited selective antimicrobial activity . However, no significant antimicrobial effects were observed against Gram-negative pathogens.

Summary of Antimicrobial Studies:

The compounds were screened against various pathogens:

| Pathogen | Activity |

|---|---|

| Methicillin-resistant S. aureus | Active |

| Multidrug-resistant E. coli | No activity |

| Pseudomonas aeruginosa | No activity |

Research Applications

The potential applications of this compound extend beyond anticancer and antimicrobial activities. It is utilized as a building block in organic synthesis and is being investigated for its role in drug development .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione with high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and temperature. For analogous dioxane derivatives, reactions in polar aprotic solvents like DMF at 50–55°C with anhydrous K₂CO₃ and KI as catalysts have achieved high yields . A fractional factorial design can systematically evaluate variables (e.g., molar ratios, reaction time). For example:

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, Acetone | DMF | 85–90 |

| Temperature (°C) | 40–70 | 55 | 88 |

| Catalyst (KI:K₂CO₃) | 1:1 to 1:5 | 1:2 | 92 |

Post-synthesis purification via recrystallization (ethanol/water) is recommended to isolate the product .

Q. What spectroscopic and crystallographic methods are recommended for characterizing structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolve crystal packing and bond angles. For related compounds (e.g., 3-hexyl-5,5-diphenylimidazolidine-2,4-dione), monoclinic systems (space group P2₁) with cell parameters (e.g., a = 8.5395 Å, β = 91.066°) have been reported .

- IR Spectroscopy : Validate carbonyl (C=O) and ether (C-O-C) functional groups.

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light; track changes in UV-Vis spectra.

- Humidity Tests : Store at 75% relative humidity; assess hygroscopicity and hydrolytic degradation. Safety data for analogous dioxanes recommend airtight containers and desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like cycloadditions or nucleophilic substitutions. Compare theoretical bond dissociation energies (BDEs) with experimental thermochemical data to validate predictions . For example:

| Reaction Pathway | ΔG‡ (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| Diels-Alder Cycloaddition | 18.3 | 75 |

| Nucleophilic Substitution | 22.1 | 62 |

Q. What analytical strategies resolve contradictions in reported degradation products across studies?

- Methodological Answer : Use LC-MS/MS with isotopic labeling to trace degradation intermediates. For environmental studies, combine biotic/abiotic compartment analysis (water, soil) to identify transformation products . Conflicting data may arise from pH-dependent degradation (e.g., hydrolysis at pH < 3 vs. oxidation at pH > 7). A tiered approach:

High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to unknowns.

Isotopic Fractionation : Track ¹³C/¹²C ratios to distinguish biotic vs. abiotic pathways.

Q. What experimental designs evaluate the compound’s environmental impact and degradation mechanisms?

- Methodological Answer : Adopt a split-split plot design (randomized blocks) to test variables like soil type, microbial activity, and UV exposure . For long-term studies (e.g., 6–12 months):

- Primary Plots : Environmental compartments (soil, water).

- Subplots : Stressors (pH, temperature).

- Sub-Subplots : Sampling intervals (0, 3, 6, 12 months).

Measure endpoints like half-life (t₁/₂), bioaccumulation factors (BCF), and ecotoxicity (e.g., Daphnia magna LC₅₀).

Q. Data Contradiction Analysis

- Case Example : Discrepancies in reported hydrolytic stability may stem from solvent polarity effects. Polar solvents (e.g., water) accelerate hydrolysis, while nonpolar solvents (e.g., hexane) stabilize the compound. Reconcile data by standardizing solvent systems and using controlled kinetic studies .

属性

IUPAC Name |

5,5-dimethyl-2-propan-2-ylidene-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5(2)6-12-7(10)9(3,4)8(11)13-6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVHGCGCZPYDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1OC(=O)C(C(=O)O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338681 | |

| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-67-7 | |

| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。